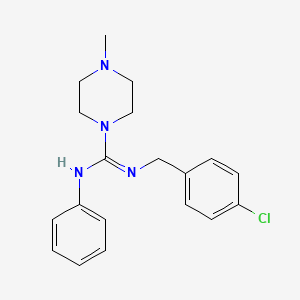
N-(4-chlorobenzyl)-4-methyl-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide
Overview
Description
N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methyl group, and a phenyl group attached to a tetrahydro-pyrazinecarboximidamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydro-Pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the tetrahydro-pyrazine intermediate.
Addition of the Methyl and Phenyl Groups: These groups can be introduced through various alkylation and arylation reactions, often using reagents such as methyl iodide and phenylboronic acid in the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure and functionality.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., chlorobenzyl chloride) and catalysts (e.g., palladium on carbon) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboximidamides.
Scientific Research Applications
N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-methyl-N’-phenylpyrazinecarboximidamide: Similar structure but lacks the tetrahydro component.
N-(4-chlorobenzyl)-4-methyl-N’-phenylimidazolecarboximidamide: Contains an imidazole ring instead of a pyrazine ring.
N-(4-chlorobenzyl)-4-methyl-N’-phenylpyridinecarboximidamide: Features a pyridine ring in place of the pyrazine ring.
Uniqueness
N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide is unique due to its tetrahydro-pyrazine core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-4-methyl-N-phenylpiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-23-11-13-24(14-12-23)19(22-18-5-3-2-4-6-18)21-15-16-7-9-17(20)10-8-16/h2-10H,11-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHARLJALGHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=NCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


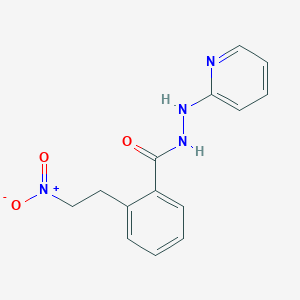

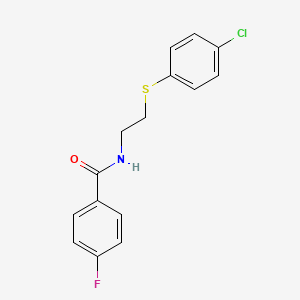
![6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile](/img/structure/B3127369.png)
![1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B3127373.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-((E)-{methyl[(4-toluidinocarbonyl)oxy]amino}methylidene)thiourea](/img/structure/B3127378.png)
![N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide](/img/structure/B3127379.png)
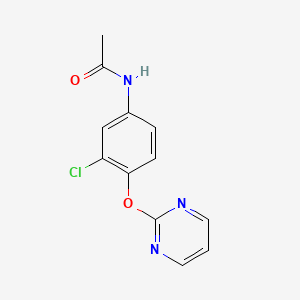
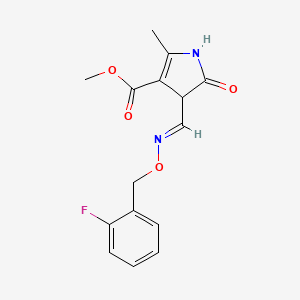

![(2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B3127398.png)
![ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B3127422.png)
![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide](/img/structure/B3127426.png)
![4-[(E)-Hydroxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B3127432.png)
